2-Methyl-4,4,4-Trifluorbutansäure

Übersicht

Beschreibung

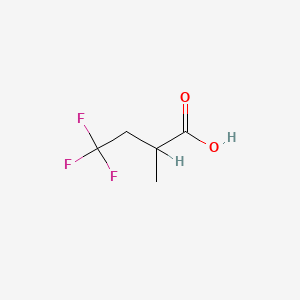

2-Methyl-4,4,4-trifluorobutyric acid is an organic compound with the molecular formula C5H7F3O2. It is a derivative of butyric acid, where three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, and a methyl group is attached to the second carbon. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties for enhanced metabolic stability.

Industry: The compound is used in the production of agrochemicals and dyestuffs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-4,4,4-trifluorobutyric acid can be synthesized through various methods. One common approach involves the alkylation of a glycine Schiff base with CF3-CH2-I under basic conditions to form the corresponding Ni(II) complex. This complex is then disassembled to reclaim the chiral auxiliary and produce 2-Methyl-4,4,4-trifluorobutyric acid .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-4,4,4-trifluorobutyric acid often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and robust reaction conditions to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Wirkmechanismus

The mechanism by which 2-Methyl-4,4,4-trifluorobutyric acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules. These interactions often lead to changes in the conformation and function of proteins, thereby influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,4-Trifluorobutyric acid: Similar in structure but lacks the methyl group on the second carbon.

2-Methylbutyric acid: Similar but without the trifluoromethyl group.

2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but is an alcohol rather than a carboxylic acid.

Uniqueness

2-Methyl-4,4,4-trifluorobutyric acid is unique due to the combination of a trifluoromethyl group and a methyl group on the butyric acid backbone. This unique structure imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various chemical and biological applications .

Biologische Aktivität

2-Methyl-4,4,4-trifluorobutyric acid (C5H7F3O2) is an organic compound characterized by the presence of three fluorine atoms attached to a butyric acid backbone. Its unique structure imparts distinct chemical properties that have garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C5H7F3O2

- Molecular Weight : 156.104 g/mol

- CAS Number : 99783-23-0

- Solubility : Soluble in water and ethanol; insoluble in ether.

The trifluoromethyl group significantly alters the compound's reactivity and stability, making it a valuable building block in organic synthesis and pharmaceutical development.

The biological activity of 2-Methyl-4,4,4-trifluorobutyric acid is attributed to its interactions with various biological macromolecules. The presence of fluorine enhances the compound's ability to form strong hydrogen bonds and electrostatic interactions, which can modulate enzyme activity and protein conformation. This modulation can lead to significant biological effects:

- Enzyme Inhibition : The compound has been shown to act as a suicide inhibitor for certain enzymes, disrupting metabolic pathways.

- Protein Interactions : Its lipophilicity and polar characteristics allow it to interact effectively with membrane proteins and receptors.

Antimicrobial Activity

Research has indicated that 2-Methyl-4,4,4-trifluorobutyric acid exhibits notable antimicrobial properties. A comparative study showed its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of 2-Methyl-4,4,4-trifluorobutyric acid were evaluated using various cancer cell lines. The IC50 values obtained from studies indicate moderate cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 95 |

| PC3 (Prostate) | 85 |

| HaCaT (Normal Keratinocyte) | >100 |

The data suggest that while the compound shows promise against cancer cells, it has a relatively low toxicity profile against normal cells .

Case Study 1: Enzyme Inhibition

A study explored the mechanism by which 2-Methyl-4,4,4-trifluorobutyric acid inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value of approximately 50 µM. Docking studies revealed that the trifluoromethyl group enhances binding affinity through increased hydrophobic interactions .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of the compound against influenza virus. Results indicated a significant reduction in viral replication at concentrations above 40 µg/mL. The mechanism was hypothesized to involve interference with viral protein synthesis .

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUKEMPWKGDRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379579 | |

| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99783-23-0 | |

| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.